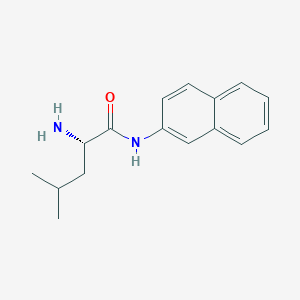

L-Leucine beta-naphthylamide

Descripción

Contextualization within Peptidomimetic Substrate Development and Protease Assays

L-Leucine β-naphthylamide is a classic example of a peptidomimetic substrate. It mimics the N-terminus of a natural peptide substrate where a leucine (B10760876) residue is present. ethz.chnottingham.ac.uk Proteases, specifically exopeptidases like leucine aminopeptidase (B13392206), recognize and bind to this L-leucine residue. The enzyme then catalyzes the hydrolysis of the amide bond, releasing the L-leucine and the β-naphthylamine moiety. montana.edu

The liberated β-naphthylamine is the key to the assay's function. In its free form, it possesses distinct optical properties that differ from the parent substrate. This allows for two primary detection methods:

Colorimetric Assay: The free β-naphthylamine can be chemically coupled with a diazonium salt (such as Fast Garnet GBC) to form a stable and intensely colored azo dye. aensiweb.comnih.gov The concentration of this dye, which is directly proportional to the amount of enzyme activity, can be measured using a spectrophotometer. aensiweb.com

Fluorometric Assay: β-naphthylamine is a fluorescent molecule. Its release from the non-fluorescent parent compound can be monitored using a fluorometer, with excitation typically around 340 nm and emission measured near 400-425 nm. researchgate.netnih.gov This method is generally simpler and offers greater sensitivity than colorimetric approaches. researchgate.net

This substrate has been widely used to assay various enzymes from diverse biological sources. It is a substrate for leucine aminopeptidase (LAP), aminopeptidase M, and cathepsin H, among others. apexbt.comglpbio.com Its application spans from measuring aminopeptidase activity in Escherichia coli to evaluating enzyme activity in mammalian tissues like rabbit skeletal muscle and the endocrine pancreas. nih.gov

Table 1: Research Findings on Enzyme Kinetics using L-Leucine β-naphthylamide

| Enzyme/System | Source | Kinetic Parameter (Km) | Optimal pH | Reference |

| Leucyl-β-naphthylamide-splitting enzymes | Obese–hyperglycaemic mice (endocrine and exocrine pancreas) | 4 x 10⁻⁵ – 6 x 10⁻⁵ M | ~7.0 | nih.gov |

| Leucine Aminopeptidase (LAP2) | Fasciola gigantica (parasitic flatworm) | 0.13 mM (1.3 x 10⁻⁴ M) | 8.0 | aensiweb.com |

| Leucine Aminopeptidase (LAP) | Etiolated barley seedlings | Not specified, but activity was lower than with Phe-β-NA | 7.0 - 8.0 | researchgate.net |

| Insulin-Regulated Aminopeptidase (IRAP) | Mutant Enzymes | Used as a synthetic substrate to test changes in kinetic properties | Not specified | researchgate.net |

Historical Evolution of its Application as a Biochemical Probe

The use of L-Leucine β-naphthylamide as a biochemical tool dates back to the mid-20th century. Its initial development was a significant step forward in the study of proteases.

Early Development (1950s-1960s): In 1955, Green, Tsou, Bressler, and Seligman published a seminal paper describing a colorimetric method for determining leucine aminopeptidase activity using L-leucyl-beta-naphthylamide hydrochloride. nih.gov This established the compound as a viable substrate for quantitative enzyme analysis. Throughout the 1960s, its application expanded into histochemistry, allowing for the localization of aminopeptidase activity within tissues. Research from this era also began to refine assay conditions and explore its use in clinical diagnostics, such as a 1968 study on urinary enzymes that hydrolyze the substrate. nih.gov

Enhancement with Fluorometry: The introduction of fluorometric techniques marked a significant advancement in the use of L-Leucine β-naphthylamide. A 1964 study by Roth detailed an ultramicro-fluorimetric method for assaying leucine-aminopeptidase in biological fluids, highlighting the increased sensitivity of fluorescence detection over colorimetry. nih.gov This allowed for the measurement of very low levels of enzyme activity, broadening the scope of possible research applications. researchgate.net

Diversification of Applications: Over the decades, the application of L-Leucine β-naphthylamide has diversified beyond its initial use in clinical and basic enzymology. It has been adapted to study complex biological systems. For instance, researchers have modified assays using this substrate to quantify the biomass of bacterial biofilms by measuring the exoproteolytic activity of the attached microbes. montana.edu It has also been cited in patents for diagnostic methods, such as for periodontal disease, by measuring the aminopeptidase activity of pathogenic bacteria. google.com Furthermore, it continues to be used as a standard reference substrate in studies characterizing newly discovered or engineered proteases, such as mutants of insulin-regulated aminopeptidase (IRAP). researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHURRLUBVMKOT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993920 | |

| Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732-85-4 | |

| Record name | Leucine-β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

L Leucine Beta Naphthylamide As a Specific Substrate for Aminopeptidases

Enzymatic Hydrolysis by Leucine (B10760876) Aminopeptidase (B13392206) (LAP)

Leucine Aminopeptidase (LAP) is a key enzyme that demonstrates significant hydrolytic activity towards L-Leucine beta-naphthylamide. medicallabnotes.commicrobeonline.com The hydrolysis of this substrate is a cornerstone of LAP activity assays used in various research and diagnostic applications. oup.comthermofisher.com

Characterization of the Hydrolytic Reaction Products

The enzymatic action of Leucine Aminopeptidase on this compound results in the cleavage of the peptide-like bond. This hydrolysis reaction yields two primary products: L-leucine and beta-naphthylamine. thermofisher.comnih.gov The release of beta-naphthylamine, a fluorescent compound, is the basis for the quantitative measurement of LAP activity. researchgate.net In many assay protocols, the liberated beta-naphthylamine is further reacted with a coupling reagent, such as p-dimethylaminocinnamaldehyde, to produce a colored pigment, allowing for colorimetric detection. biosynth.commedicallabnotes.comthermofisher.com

Kinetic Analysis of this compound Cleavage by LAP

Kinetic studies of this compound hydrolysis by LAP from various sources have been conducted to determine key enzymatic parameters. For instance, the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provides insight into the enzyme's affinity for the substrate.

A study on Leucine Aminopeptidase from Fasciola gigantica reported a Km value of 0.13 mM for L-leucine β-naphthylamine. aensiweb.com In another study involving LAP from a different source, the Km was estimated to be different, highlighting potential variations between species and isoforms. The optimal pH for the hydrolysis of L-leucine-β-naphthylamide by LAP is generally in the alkaline range, often between 7.5 and 9.0. aensiweb.com For example, LAP from Fasciola gigantica exhibits optimal activity at pH 8.0. aensiweb.com The enzyme's activity can be influenced by various factors, including temperature and the presence of metal ions.

Table 1: Kinetic Parameters of this compound Hydrolysis by Leucine Aminopeptidase (LAP)

| Enzyme Source | Km (mM) | Optimal pH |

| Fasciola gigantica | 0.13 | 8.0 |

| Aspergillus oryzae 460 (Aminopeptidase II) | - | 8.0 |

| Aspergillus oryzae 460 (Aminopeptidase I) | - | 8.5 |

Data sourced from multiple studies. aensiweb.comresearchgate.net

Substrate Profile Across Diverse Aminopeptidase Families

While this compound is a classic substrate for LAP, its hydrolysis is not exclusive to this enzyme. Various other aminopeptidases, belonging to different families, can also cleave this substrate, albeit with differing efficiencies and specificities.

Interaction with Aminopeptidase M and Related Metalloproteases

Aminopeptidase M, also known as membrane alanyl aminopeptidase or aminopeptidase N (EC 3.4.11.2), is a zinc-containing metalloprotease that displays broad substrate specificity. glpbio.comapexbt.comqmul.ac.ukgenome.jp this compound is recognized as a substrate for Aminopeptidase M. biosynth.comglpbio.comapexbt.com This enzyme is capable of cleaving neutral and basic N-terminal amino acids from peptides and arylamides. nih.gov The ability of Aminopeptidase M to hydrolyze this compound makes this substrate useful for assaying its activity as well.

Hydrolysis by Cathepsin H and Other Lysosomal Peptidases

Cathepsin H, a lysosomal cysteine peptidase, is unique among cathepsins as it exhibits aminopeptidase activity. researchgate.netnih.gov It has been shown to hydrolyze this compound. researchgate.netnih.govcore.ac.uk Studies on Cathepsin H from various sources, including rabbit and bovine tissues, have confirmed its ability to cleave this substrate. researchgate.net The optimal pH for the hydrolysis of this compound by Cathepsin H is typically in the neutral to slightly alkaline range, for instance, pH 7.0 for the rabbit muscle enzyme and pH 7.5 for the bovine enzyme. researchgate.net

Kinetic analysis of Cathepsin H from rabbit skeletal muscle revealed a Km value of 0.203 mM for L-leucine-beta-naphthylamide. researchgate.net In contrast, the bovine enzyme showed a higher Km of 3.13 mM. researchgate.net These differences underscore the variability in enzyme kinetics across species. Buffalo lung cathepsin H also demonstrated efficient hydrolysis of L-leucine-2-naphthylamide, with a Vmax/Km of 301.6. researchgate.net

Table 2: Kinetic Parameters of this compound Hydrolysis by Cathepsin H

| Enzyme Source | Km (mM) | Optimal pH |

| Rabbit Skeletal Muscle | 0.203 | 7.0 |

| Bovine | 3.13 | 7.5 |

| Buffalo Lung | - | 6.75 |

Data compiled from various research articles. researchgate.netresearchgate.net

Investigation of Amino Acid Arylamidase (EC 3.4.11.2) Specificity

Amino Acid Arylamidase, also classified as membrane alanyl aminopeptidase (EC 3.4.11.2), catalyzes the hydrolysis of N-terminal amino acids from arylamides. qmul.ac.ukgenome.jpresearchgate.netiastate.edu L-leucine β-naphthylamide is a commonly used substrate for assaying this enzyme's activity in various biological samples, including soil. researchgate.netiastate.edu

Research on soil arylamidase has shown that the enzyme's activity varies depending on the amino acid moiety of the substrate. While this compound is a good substrate, the enzyme can exhibit higher activity with other amino acid-naphthylamide conjugates, such as those with alanine (B10760859). researchgate.netiastate.edu The optimal pH for arylamidase activity with this compound in soil is typically around 8.0. researchgate.netiastate.edu Kinetic studies of soil arylamidase have reported Km values for this compound ranging from 0.19 to 0.35 mM. iastate.edu

Advanced Methodologies for Enzymatic Activity Assessment Utilizing L Leucine Beta Naphthylamide

Spectrophotometric and Fluorometric Assay Systems

Spectrophotometric and fluorometric assays are the predominant methods for quantifying enzyme activity using L-Leucine beta-naphthylamide. Both systems rely on the enzymatic cleavage of the substrate to produce β-naphthylamine, which is then measured. Fluorometric methods are generally considered simpler and more sensitive than colorimetric ones. oup.comresearchgate.net

Principles of Beta-Naphthylamine Fluorescent Detection

The fluorescence of β-naphthylamine is the cornerstone of fluorometric assays for aminopeptidase (B13392206) activity. When enzymatically liberated from this compound, β-naphthylamine can be detected with high sensitivity. nih.gov The molecule is typically excited by ultraviolet light, causing it to emit light at a longer wavelength, which is then quantified.

In aqueous solutions and various buffers, β-naphthylamine exhibits fluorescence at approximately 400-420 nm when excited at either 280-290 nm or 320-340 nm. oup.comresearchgate.netoup.combachem.com However, for assaying biological samples, an excitation wavelength of 340 nm is preferred. researchgate.netoup.com This is because the presence of proteins or the substrate itself can significantly diminish the fluorescence intensity when excited at 280 nm. researchgate.netoup.com The substrate, L-Leucyl-β-naphthylamide, also has its own fluorescence spectrum (excited at 290 nm, fluorescing at 350 nm), but its emission peak is well-separated from that of β-naphthylamine. oup.com It is also a critical consideration that the L-Leucyl-β-naphthylamide substrate can reduce the fluorescence intensity of the released β-naphthylamine, making it necessary to include the substrate in the standard curve preparations for accurate quantification. oup.com

| Parameter | Wavelength (nm) | Conditions/Notes |

| β-Naphthylamine Excitation | 320-340 | Preferred for increased sensitivity in biological samples. researchgate.netoup.combachem.com |

| 280-290 | Fluorescence intensity is markedly diminished in the presence of protein or substrate. oup.comresearchgate.netoup.com | |

| β-Naphthylamine Emission | 400-420 | researchgate.netoup.combachem.com |

| L-Leucyl-β-naphthylamide Excitation | 290 | oup.com |

| L-Leucyl-β-naphthylamide Emission | 350 | oup.com |

Quantitative Colorimetric Assay Development

Colorimetric assays provide a robust alternative to fluorometric methods for quantifying aminopeptidase activity. These methods are based on the spectrophotometric measurement of a colored product formed from the enzymatically released β-naphthylamine. nih.govalfa-chemistry.com

A common approach involves stopping the enzymatic reaction and then converting the β-naphthylamine into a stable, colored azo dye. google.com In one established method, after incubation of the biological sample with L-Leucyl-β-naphthylamide, the reaction is terminated with an acid. google.com Subsequently, the liberated β-naphthylamine is diazotized using sodium nitrite. google.com This diazotized intermediate is then coupled with a reagent such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a water-soluble blue compound, or with Fast Black K salt to yield a different colored product. google.comresearchgate.net The intensity of the resulting color, which is proportional to the amount of β-naphthylamine released, is measured with a spectrophotometer. google.com

Optimization of Reaction Conditions for this compound Assays

To ensure accuracy and reproducibility, the conditions for enzymatic assays using this compound must be carefully optimized. Key parameters include pH, temperature, incubation time, and substrate concentration.

For many leucine (B10760876) aminopeptidases, optimal activity is observed at a neutral to slightly alkaline pH, typically around 7.2 to 8.5, with incubations carried out at 37°C. oup.comresearchgate.netresearchgate.net The liberation of β-naphthylamine has been shown to be linear with respect to both time and the amount of enzyme (e.g., serum) used, within certain ranges. oup.com The reaction is commonly stopped by the addition of ethanol, which also serves to precipitate proteins, or by adding acid. google.comoup.com The solubility of this compound can be a limiting factor, potentially restricting the substrate concentration in the assay. nii.ac.jp For some metallo-aminopeptidases, the presence of divalent cations like Mn²⁺ or Mg²⁺ can activate the enzyme, while chelating agents such as EDTA can cause inhibition. researchgate.net

| Parameter | Optimized Condition | Rationale/Reference |

| pH | 7.2 - 8.5 | Optimal pH range for many leucine aminopeptidases. oup.comresearchgate.netresearchgate.net |

| Temperature | 37°C | Standard physiological temperature for enzyme assays. oup.comresearchgate.net |

| Reaction Stopper | Ethanol or Acid | Terminates the enzymatic reaction and can precipitate proteins. google.comoup.com |

| Activators | Mn²⁺, Mg²⁺ | Required for some metallo-aminopeptidases. researchgate.net |

| Inhibitors | EDTA, 1,10-phenanthroline | Chelating agents that inhibit metallo-enzymes. researchgate.net |

Comparative Sensitivity and Performance Metrics

When choosing between fluorometric and colorimetric assays, sensitivity and performance are key considerations. Fluorometric methods using this compound are generally recognized as being more sensitive than their colorimetric counterparts. oup.comresearchgate.net

Fluorometric assays can detect much lower concentrations of enzyme activity. nih.gov For instance, while traditional colorimetric assays for LAPs have limits of detection greater than 5 µg/mL, newer fluorometric methods have pushed these limits significantly lower. nih.govucanr.edu A chromatographic method coupled with fluorescence detection reported a detection limit for β-naphthylamine of 0.35 pmol. researchgate.net In contrast, spectrophotometric assays, such as one using L-leucyl-2-naphthylamide and Fast Black K, reported a Km value of 84.03 µM and a Vmax of 357.14 enzymatic units mg⁻¹. researchgate.net The simplicity of the fluorometric approach, which often involves a direct measurement after stopping the reaction, also contrasts with the multi-step diazotization and coupling reactions required in many colorimetric procedures. google.comoup.com

Histochemical and Cytochemical Applications for Cellular Localization

This compound is a valuable substrate for the histochemical and cytochemical localization of aminopeptidase activity within tissues and cells. sigmaaldrich.comjst.go.jp This technique allows for the visualization of enzyme distribution, providing insights into its physiological and pathological roles. The method relies on the enzymatic release of β-naphthylamine, which is then simultaneously coupled with a diazonium salt to form an insoluble, colored azo dye at the site of the enzyme. nih.govresearchgate.net

Methodological Refinements for Precise Tissue and Cellular Staining

Achieving precise localization of aminopeptidase activity requires methodological refinements to ensure the resulting dye is accurately deposited and does not diffuse from the site of enzymatic action. The original methods using L-Leucyl-β-naphthylamide involved coupling the liberated 2-naphthylamine (B18577) with a diazonium salt, such as Fast Blue B, often in the presence of metal ions like copper to chelate the final dye product, increasing its substantivity and preventing crystallization. nih.govnih.gov

A significant improvement in the technique came with the development of a new substrate, L-leucyl-4-methoxy-2-naphthylamide. nih.govscispace.com The hydrolysis product of this substrate, 4-methoxy-2-naphthylamine, couples more rapidly with the diazonium salt compared to 2-naphthylamine. nih.gov Furthermore, the resulting azo dye, when chelated with copper, exhibits lower lipid solubility and a higher affinity for protein. nih.gov These properties lead to a more finely granular and accurately localized precipitate, providing a superior demonstration of enzyme distribution in tissues. nih.gov Using these methods, strong leucine aminopeptidase activity has been localized to specific cellular structures, such as the epicuticle and longitudinal muscle layers of parasites and the gut epithelium of flukes. researchgate.netnih.gov

| Tissue/Structure (Setaria cervi) | Staining Intensity for Leucine Aminopeptidase | Reference |

| Epicuticle | +++ | nih.gov |

| Longitudinal muscle layers | +++ | nih.gov |

| Uterine walls | +++ | nih.gov |

| Microfilaria surface | +++ | nih.gov |

| Intestine | ++ | nih.gov |

| Endodermis | ++ | nih.gov |

Staining intensity based on a qualitative scale where +++ indicates strong staining and ++ indicates moderate staining.

Influence of Mounting Media on Aminopeptidase Localization Artefacts

In the histochemical assessment of aminopeptidase activity using this compound, the choice of mounting medium is a critical factor that can significantly influence the localization of the final reaction product, potentially leading to diffusion artefacts and misinterpretation of enzyme distribution. The properties of the mounting medium, such as its composition and potential for interaction with the reaction product, can either preserve or disrupt the precise cellular and subcellular localization of the enzyme activity.

One of the primary challenges in the histochemical detection of aminopeptidases is the potential for the diffusion of the reaction products—both the initial hydrolysis product, β-naphthylamine, and the subsequent colored azo dye—from the site of enzymatic activity. This can result in diffuse staining that obscures the true localization of the enzyme. The use of certain mounting media can exacerbate this issue. For instance, mounting media that are not compatible with the final dye product can cause it to dissolve or translocate, leading to a loss of sharp localization.

A common practice to minimize such artefacts is the use of aqueous mounting media like Apathy's medium. bioscientifica.com This type of medium is often preferred because it is less likely to dissolve the lipid-based components of cells and the final dye product compared to resinous, solvent-based mounting media. Following incubation with the substrate and coupling agent, sections are typically mounted in a suitable aqueous medium for microscopic observation to preserve the integrity of the localization. bioscientifica.com

Furthermore, modifications to the histochemical method itself, such as the chelation of the final dye with metal ions like copper sulfate (B86663), can improve the substantivity and reduce the solubility of the reaction product. scispace.comscispace.com This chelated dye is often more stable and less prone to diffusion when mounted in appropriate media. For example, after the coupling reaction with a diazonium salt like Diazo blue B, a subsequent step of transferring the sections to a copper sulfate solution helps to form a more stable, colored chelate at the site of enzyme activity. scispace.com This complex is then better preserved during the final mounting process.

It is crucial to include control sections in any histochemical study to account for potential artefacts. bioscientifica.com These controls, which may involve incubating sections in a substrate-free medium, help to distinguish true enzymatic activity from non-specific staining or artefacts introduced by the mounting medium or other procedural steps. bioscientifica.com

Comparative Studies with Analogous Substrates for Enhanced Localization

To overcome the limitations associated with this compound, particularly the diffusion of its hydrolysis product (β-naphthylamine), researchers have developed and evaluated analogous substrates. These alternative substrates are designed to yield reaction products with improved properties for histochemical localization, such as a faster coupling rate, lower lipid solubility, and higher substantivity for proteins.

One of the most significant advancements was the development of L-leucyl-4-methoxy-β-naphthylamide . scispace.comresearchgate.net The introduction of a methoxy (B1213986) group to the naphthylamine moiety results in a hydrolysis product, 4-methoxy-2-naphthylamine, that couples approximately 40 times faster with diazonium salts than β-naphthylamine. scispace.com This rapid coupling minimizes the time available for the hydrolysis product to diffuse from the site of enzymatic activity, leading to a more precise and superior enzyme localization. scispace.com Comparative studies using L-leucyl-4-methoxy-β-naphthylamide have demonstrated a marked improvement in the histochemical demonstration of leucine aminopeptidase in tissues like the rat kidney and small intestine, showing sharper localization within structures like renal tubules and epithelial cells, in contrast to the more diffuse staining observed with this compound. scispace.com The resulting dye, when chelated with copper, also exhibits low lipid solubility and high protein substantivity, further reducing localization artefacts. scispace.comresearchgate.net

Another approach involves the use of substrates with different chromogenic groups. For example, L-phenylalanyl-L-2-sulfanilylglycine (PSG) was synthesized as a chromogenic mimic of dipeptides. koreascience.kr Upon hydrolysis by leucine aminopeptidase (LAP), it releases sulfanilic acid, which can be diazotized to produce a colored adduct. koreascience.kr While primarily developed for quantitative assays, the principle of using substrates that release more readily detectable or less diffusible chromogens is a key strategy for improving localization in histochemical applications as well. koreascience.kr

The substrate specificity of different aminopeptidases also necessitates the use of a range of aminoacyl-β-naphthylamide derivatives. Studies have employed various amino acid-conjugated β-naphthylamides to characterize the activity of different aminopeptidases in tissues. researchgate.netscience.gov For instance, in barley leaves, a series of aminoacyl-β-naphthylamide derivatives were used to distinguish between different aminopeptidases (AP1, AP2, AP3, and AP4), with some showing broad substrate specificity and others, like AP3, only hydrolyzing L-Arg-β-naphthylamide. science.gov This highlights the importance of selecting the appropriate substrate to target a specific aminopeptidase and achieve accurate localization.

The table below summarizes a comparison between this compound and an improved analogous substrate, L-leucyl-4-methoxy-β-naphthylamide.

| Feature | This compound | L-leucyl-4-methoxy-β-naphthylamide |

| Hydrolysis Product | β-naphthylamine | 4-methoxy-2-naphthylamine |

| Coupling Rate | Slower | ~40 times faster than β-naphthylamine scispace.com |

| Enzyme Localization | Prone to diffusion, can be diffuse scispace.com | Superior, sharper localization scispace.comresearchgate.net |

| Final Dye Properties | Can be soluble, leading to artefacts | Low lipid solubility, high protein substantivity (as copper chelate) scispace.com |

| Primary Advantage | Historically significant, widely used | Reduced diffusion artefacts, enhanced precision scispace.com |

Research Applications of L Leucine Beta Naphthylamide in Diverse Biological Systems

Characterization of Microbial Aminopeptidases

The study of microbial proteases is crucial for understanding microbial physiology and for various industrial applications, including food fermentation. L-Leucine β-naphthylamide serves as a key tool in the identification and characterization of these enzymes.

In the prokaryote Escherichia coli, L-Leucine β-naphthylamide has been instrumental in identifying and characterizing aminopeptidase (B13392206) activity. Research has shown that Peptidase N (PepN) is the primary enzyme responsible for the majority of aminopeptidase activity in E. coli. researchgate.netmicrobiologyresearch.org Mutants of E. coli lacking the pepN gene show a significantly decreased ability to hydrolyze various aminopeptidase substrates, confirming the central role of this enzyme. researchgate.netmicrobiologyresearch.org

The substrate is also used in genetic screening assays. For instance, a genomic library of Lactobacillus delbrueckii was screened in an E. coli strain that lacked its native aminopeptidase activity. nih.gov Clones expressing peptidase genes from the lactobacillus were identified by their ability to hydrolyze L-Leucine β-naphthylamide on a plate assay, which produced a color reaction. nih.gov This technique allowed for the successful isolation of two distinct peptidase genes, pepL and pepN. nih.gov

Filamentous fungi, particularly from the genus Aspergillus, are renowned for their production of a wide array of extracellular enzymes, including proteases, which are significant in the food industry. L-Leucine β-naphthylamide is frequently used to screen for and characterize leucine (B10760876) aminopeptidases (LAPs) in these fungi.

In screens of numerous fungal strains, Aspergillus oryzae and Aspergillus sojae have been identified as potent producers of LAPs. researchgate.netnih.gov Studies using L-Leucine β-naphthylamide as a substrate have helped determine the optimal conditions for enzyme production and activity. For example, LAP from A. oryzae showed optimal activity at a pH of 8.0-9.0 and a temperature of 65-75°C. researchgate.netnih.gov The enzyme's activity was noted to be inhibited by metal chelating agents. researchgate.net

The data below summarizes the characteristics of Leucine Aminopeptidase from Aspergillus species, investigated using L-Leucine β-naphthylamide.

| Fungal Strain | Optimal pH | Optimal Temperature | Inhibitors/Enhancers |

| Aspergillus oryzae 460 | 8.0 - 8.5 | Not Specified | Inhibited by metal chelating agents. researchgate.net |

| Aspergillus oryzae LL1 | 4.5 (for production) | 30°C (for production) | Inhibited by Pb²⁺, Cu²⁺, Fe²⁺; Stimulated by Zn²⁺. researchgate.net |

| Aspergillus oryzae NRRL 6270 | 8.0 - 9.0 | 65 - 75°C | Enhanced by Co²⁺, Fe²⁺. nih.gov |

| Aspergillus sojae NRRL 1988 | 8.0 - 9.0 | 65 - 75°C | Enhanced by Co²⁺, Fe²⁺. nih.gov |

| Aspergillus sojae NRRL 6271 | 8.0 - 9.0 | 65 - 75°C | Enhanced by Co²⁺, Fe²⁺. nih.gov |

Enzymatic Activity in Prokaryotic Organisms (e.g., Escherichia coli)

Elucidation of Plant and Environmental Proteolytic Systems

Aminopeptidases are vital in plants for protein turnover, especially during growth, senescence, and stress responses. They are also key players in nutrient cycling within broader ecosystems.

L-Leucine β-naphthylamide has been used to investigate aminopeptidase activity in various plant tissues. In wheat (Triticum aestivum), studies have identified enzymes within the wheat embryo that hydrolyze this substrate. cerealsgrains.org Research comparing different wheat varieties, such as Selkirk HRS and Leeds durum wheat, has revealed the presence of an enzyme that hydrolyzes L-leucyl-beta-naphthylamide (LNA). cerealsgrains.org The kinetic properties (Km values) of these enzymes can differ between varieties, suggesting distinct molecular characteristics. cerealsgrains.org

Further research in wheat seedlings has shown that aminopeptidase activity, measured using various aminoacyl-β-naphthylamides including Leu-β-NA, changes during growth and in response to environmental stress like dehydration. cas.cz During normal growth, aminopeptidase activity towards Leu-β-NA tends to decrease in both shoots and roots as the seedlings age. cas.cz However, under dehydration stress, the activity patterns of different aminopeptidases are altered, highlighting their role in the plant's stress response mechanisms. cas.cz

In soil ecosystems, microbial enzymes drive the decomposition of organic matter and the cycling of essential nutrients like nitrogen. Aminopeptidases play a critical role in the mineralization of organic nitrogen by breaking down proteins and peptides into smaller units, a process that releases ammonia. The activity of these enzymes is often measured as an indicator of the soil's capacity for nitrogen cycling.

L-Leucine β-naphthylamide is used to assay for L-leucine aminopeptidase (LAP) or arylamidase activity in soil samples. mdpi.comusda.gov The assay involves incubating a soil solution with the substrate and then quantifying the released β-naphthylamine, often by converting it to an azo compound with p-dimethylaminocinnamaldehyde (DMCA). mdpi.com Studies have shown that land use, such as converting forests to arable land, and agricultural practices like fertilization can significantly impact LAP activity. mdpi.commdpi.com This measurement provides valuable insights into how different management strategies affect the microbial communities responsible for nitrogen transformation in the soil. mdpi.comscielo.br

Aminopeptidase Dynamics in Plant Development (e.g., wheat kernels)

Parasitological Research Applications

In the field of parasitology, proteases are of immense interest as they are often involved in crucial parasite life processes, including feeding, host tissue invasion, and evasion of the host immune system. Consequently, they are considered promising targets for the development of new drugs and vaccines.

L-Leucine β-naphthylamide is a standard substrate for characterizing leucine aminopeptidases in various parasites. In a study on Fasciola gigantica, a liver fluke of significant veterinary importance, a leucine aminopeptidase (LAP2) was purified and characterized. aensiweb.com Using L-leucine β-naphthylamide, the enzyme's kinetic properties were determined, including its Michaelis constant (Km) of 0.13 mM. aensiweb.com The enzyme showed the highest rate of hydrolysis with L-leucine β-naphthylamide compared to naphthylamide derivatives of other amino acids like lysine (B10760008) and arginine. aensiweb.com

Similarly, research on the bovine filarial parasite Setaria cervi has utilized L-Leucine β-naphthylamide for the histochemical localization of LAP within the parasite's tissues. scispace.com The study revealed the presence of LAP in the cuticle, hypodermis, uterine wall, and developing embryos of the adult worm. scispace.com Such localization studies help to elucidate the physiological roles of these enzymes in the parasite's biology and support their potential as targets for controlling parasitic infections. scispace.com

The table below presents findings from parasitological research using L-Leucine β-naphthylamide.

| Parasite | Enzyme | Finding | Km Value (L-Leucine β-naphthylamide) |

| Fasciola gigantica | Leucine Aminopeptidase (LAP2) | Purified and characterized; highest hydrolysis rate with L-leucine β-naphthylamide compared to other substrates. aensiweb.com | 0.13 mM aensiweb.com |

| Setaria cervi | Leucine Aminopeptidase (LAP) | Localized in cuticle, hypodermis, uterine wall, and developing embryos via histochemical staining. scispace.com | Not Determined |

Investigation of Proteolytic Enzymes in Filarial Parasites (e.g., Setaria cervi)

Setaria cervi, a bovine filarial parasite, serves as a valuable model for studying human lymphatic filariasis. scispace.comnih.gov Research on this parasite has utilized L-leucine β-naphthylamide to localize and characterize leucine aminopeptidase (LAP), a metalloprotease belonging to the M17 family. scispace.comnih.gov

Histochemical staining with L-leucine β-naphthylamide as the substrate has revealed the distribution of LAP in various tissues of the adult S. cervi worm. nih.gov The enzyme activity, indicated by the development of a pink to magenta color, shows strong staining in the epicuticle, longitudinal muscle layers, uterine walls, and on the surface of microfilariae (mf). nih.gov Moderate activity is observed in the intestine and endodermis. nih.gov This localization suggests the multifaceted roles of LAP in the parasite's biology.

The presence of LAP in the body wall, particularly the epicuticle, points to its potential involvement in nutrient uptake and evasion of the host's immune response. nih.gov Its activity in the intestine suggests a role in digestion. researchgate.netnih.gov Furthermore, the localization of LAP in the uterus, developing embryos, and on the surface of microfilariae indicates its importance in embryogenesis and the molting process. researchgate.netnih.gov

The characterization of S. cervi LAP has shown its preference for leucine substrates and its inhibition by metalloprotease inhibitors such as 1,10-phenanthroline, EDTA, amastatin (B1665947), and bestatin (B1682670). scispace.comnih.gov These findings, facilitated by the use of substrates like L-leucine β-naphthylamide, highlight LAP as a potential target for novel antifilarial drugs.

Table 1: Distribution and Staining Intensity of Leucine Aminopeptidase (LAP) in Setaria cervi Tissues using L-Leucine β-naphthylamide

| Tissue | Staining Intensity |

| Epicuticle | +++ |

| Longitudinal muscle layers | +++ |

| Uterine walls | +++ |

| Microfilariae (mf) surface | +++ |

| Intestine | ++ |

| Endodermis | ++ |

| Data Source: nih.gov | |

| (+++) Strong staining; (++) Moderate staining |

Mammalian Cellular and Tissue Research

In mammalian systems, aminopeptidases are involved in a wide array of physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation. nih.govresearchgate.net L-leucine β-naphthylamide serves as a valuable tool for investigating the activity of these enzymes in various mammalian tissues and cells. nih.govsigmaaldrich.com

Application in Investigating Aminopeptidase Activity in Selected Mammalian Organ Tissues

L-leucine β-naphthylamide is widely used as a substrate to measure the activity of various aminopeptidases in mammalian tissues. nih.govsigmaaldrich.com For instance, it is employed in assays to determine the activity of leucine aminopeptidase and other related enzymes in tissues like the human placenta and kidney. nih.govsigmaaldrich.comoatext.com

In the human placenta, multiple aminopeptidases have been identified and characterized using substrates including L-leucine β-naphthylamide. nih.gov One such enzyme, a particle-bound aminopeptidase, shows a preference for L-leucine derivatives. nih.gov This enzyme, also known as cystine aminopeptidase or oxytocinase, readily hydrolyzes other amino acid-β-naphthylamides as well. nih.gov Another aminopeptidase identified in the placenta, aminopeptidase II2, can also hydrolyze L-leucine derivatives, although it shows a preference for L-alanine-β-naphthylamide. nih.gov

The use of L-leucine β-naphthylamide, often in conjunction with specific inhibitors and activators, allows for the differentiation and characterization of these various aminopeptidases within a single tissue. nih.gov For example, the particle-bound aminopeptidase is insensitive to bestatin and thiol reagents but is strongly inhibited by EDTA, an effect that can be prevented by the presence of Co2+ and Zn2+. nih.gov

Table 2: Substrate Specificity of a Particle-Bound Aminopeptidase from Human Placenta

| Substrate | Hydrolysis Activity |

| L-leucine-β-naphthylamide | Preferred |

| Other amino acid-β-naphthylamides | Readily hydrolyzed |

| L-cystine derivatives | Readily hydrolyzed |

| Bz-L-cysteine substrates | Readily hydrolyzed |

| Data Source: nih.gov |

Use in Cellular Proteolytic Pathway Analysis

L-leucine β-naphthylamide is a cell-permeable substrate, making it suitable for the intracellular analysis of protease activities and the study of cellular proteolytic pathways. glpbio.com Its hydrolysis within viable cells can be monitored to provide insights into the activity of cytosolic aminopeptidases.

One application is in microplate assays designed for the quantitative determination of cathepsin activities in living cells. glpbio.com While L-leucine 4-methoxy-β-naphthylamide is more commonly mentioned in this specific context, the principle of using a fluorogenic substrate to measure intracellular enzyme activity is the same. glpbio.com The cleavage of the substrate by intracellular aminopeptidases releases β-naphthylamine, which can then be quantified, often through a secondary reaction that produces a colored or fluorescent product. nih.gov

This approach allows researchers to study the effects of various stimuli, inhibitors, or pathological conditions on cellular proteolytic systems. For example, it can be used to investigate the role of specific aminopeptidases in processes like apoptosis or the cellular response to stress. biologists.com By analyzing the changes in L-leucine β-naphthylamide hydrolysis, researchers can gain a better understanding of the complex network of proteases that regulate cellular function.

Biochemical Insights and Mechanistic Considerations of L Leucine Beta Naphthylamide Interaction

Structural Basis of Substrate Recognition by Aminopeptidases

Aminopeptidases, particularly those belonging to the M1 and M17 families of metalloproteases, exhibit a preference for hydrophobic residues at the N-terminus of their substrates. marquette.eduacs.org The interaction between L-Leucine beta-naphthylamide and the active site of these enzymes is a highly specific process governed by the structural features of both the substrate and the enzyme.

The active site of many aminopeptidases contains a well-defined hydrophobic pocket. marquette.edu This pocket accommodates the isobutyl side chain of the leucine (B10760876) residue of this compound. The binding of this hydrophobic side chain is a primary determinant of substrate specificity and is considered the initial step in the hydrolytic process. marquette.edu In addition to the hydrophobic pocket, the free α-amino group of the leucine residue is essential for substrate recognition and binding. marquette.edu This amino group interacts with specific residues within the active site, such as glutamate (B1630785) and asparagine in some aminopeptidases, which helps to correctly orient the substrate for catalysis. acs.orgresearchgate.net

Impact of Environmental Factors on this compound Hydrolysis Kinetics

pH: The optimal pH for the hydrolysis of this compound by various aminopeptidases generally falls within the neutral to alkaline range. For instance, a puromycin-insensitive leucyl-specific aminopeptidase (B13392206) (PILS-AP) displays its highest activity at pH 8.0. nih.gov Similarly, a leucine aminopeptidase from a psychrotrophic Bacillus species shows optimal activity at pH 9.0. koreascience.kr The activity of these enzymes decreases at more acidic or more alkaline pH values, indicating that the ionization states of key catalytic and substrate-binding residues are crucial for efficient hydrolysis. nih.govkoreascience.kr

Temperature: The enzymatic activity is also temperature-dependent, with an optimal temperature at which the rate of hydrolysis is maximal. For PILS-AP, the optimal temperature is 40°C. nih.gov A leucine aminopeptidase from a Bacillus species exhibits maximal activity at a higher temperature of around 60°C. koreascience.kr Above this optimal temperature, the enzyme's activity rapidly declines due to thermal denaturation and loss of its three-dimensional structure. koreascience.kr Conversely, at lower temperatures, the enzyme's activity is reduced but often maintained, indicating greater stability. koreascience.kr

The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is also a key kinetic parameter. For PILS-AP, the Km value for this compound hydrolysis was determined to be 65.4 µM. nih.gov Another study on a leucine aminopeptidase from Fasciola gigantica reported a Km value of 0.13 mM. researchgate.net

Modulation of Enzyme Activity by Inhibitors and Activators in the Context of this Substrate

The hydrolysis of this compound by aminopeptidases can be modulated by a variety of inhibitors and activators, providing insights into the enzyme's catalytic mechanism and active site composition.

Inhibitors:

Metal Chelators: Aminopeptidases are often metalloenzymes, and their activity can be strongly inhibited by metal-chelating agents like EDTA and 1,10-phenanthroline. nih.govkoreascience.krnih.gov This inhibition occurs because these agents remove the essential metal cofactor (e.g., Zn2+) from the active site.

Competitive Inhibitors:

Amino Acids: Certain amino acids with hydrophobic side chains, such as leucine and methionine, can act as inhibitors. nih.govnih.gov For instance, human liver alanine (B10760859) aminopeptidase is inhibited by these amino acids in a noncompetitive manner when L-Ala-beta-naphthylamide is the substrate. nih.gov

Peptide Analogs: Bestatin (B1682670) and amastatin (B1665947) are naturally occurring, reversible inhibitors of many aminopeptidases. nih.gov

Aliphatic Alcohols: A series of aliphatic alcohols have been shown to be competitive inhibitors of the aminopeptidase from Aeromonas proteolytica, with their inhibitory potency related to their carbon chain length and steric bulk. marquette.edu

Other Substrates: The hydrolysis of L-prolyl-β-naphthylamide can be inhibited by L-leucyl-β-naphthylamide, suggesting competition for the same active site. jst.go.jp

Thiol-Blocking Reagents: Some aminopeptidases are sensitive to thiol-blocking reagents like p-chloromercuribenzoate and N-ethylmaleimide, indicating the presence of essential cysteine residues. nih.govcore.ac.uk However, others, like a particle-bound aminopeptidase from human placenta, are unaffected by these reagents. nih.gov

Activators:

Divalent Cations: The activity of some aminopeptidases can be enhanced by the addition of certain divalent cations. For example, the activity of a leucine aminopeptidase from a Bacillus species, after being inhibited by EDTA, can be restored and even stimulated by the addition of Zn2+ or Co2+. koreascience.krnih.gov The presence of Co2+ can also shift the optimal pH for the hydrolysis of L-Leucine p-nitroanilide to a more alkaline range. koreascience.kr

Thiols: In some cases, thiol-containing compounds can activate aminopeptidases. nasa.gov

The following tables summarize the kinetic parameters under different conditions and the effects of various modulators on the hydrolysis of this compound.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (µM) | Reference |

| Puromycin-insensitive leucyl-specific aminopeptidase (PILS-AP) | 8.0 | 40 | 65.4 | nih.gov |

| Bacillus sp. Leucine Aminopeptidase | 9.0 | 60 | Not specified | koreascience.kr |

| Fasciola gigantica Leucine Aminopeptidase 2 | Not specified | Not specified | 130 | researchgate.net |

| Bovine Lymph Nodes BANA Hydrolase | 6.0 | Not specified | Not specified | core.ac.uk |

Future Directions and Advanced Research Frontiers for L Leucine Beta Naphthylamide

Development of Novel L-Leucine beta-naphthylamide-Based Biosensors

The development of sensitive and specific biosensors is crucial for applications ranging from environmental monitoring to clinical diagnostics. This compound serves as a key recognition element in novel biosensors designed to detect specific enzymatic activities that are indicative of certain pathological conditions or microbial contamination.

Researchers are exploring the integration of this compound into various biosensor platforms. One promising approach involves electrophoretically mediated microanalysis (EMMA) on microfluidic chips. researchgate.net In such systems, the differential electroosmotic mobilities of the target enzyme and the this compound substrate allow for efficient mixing and rapid reaction in a micro-channel. researchgate.net The enzymatic cleavage of the non-fluorescent substrate yields a fluorescent product, enabling highly sensitive detection of the enzyme. researchgate.net This microchip-based format has successfully detected enzyme concentrations as low as 4 nM, demonstrating its potential for high-throughput and automated analysis. researchgate.netscience.gov

Furthermore, this compound is utilized in biosensor arrays for the rapid detection of microorganisms. For instance, it has been investigated as a substrate to detect aminopeptidase (B13392206) activity in bacteria like E. coli. nih.govcore.ac.uk While some substrates are highly specific, like 4-methylumbelliferyl-β-D-glucuronide (MUG) for E. coli glucuronidase, this compound can be used in a panel of substrates to identify broader enzymatic patterns. nih.gov This approach, where multiple enzymatic activities are profiled simultaneously, can help in creating a more reliable and comprehensive detection system for water quality monitoring. nih.gov The development of these biosensors focuses on enhancing sensitivity, specificity, and speed, moving beyond traditional culture-based methods. nih.govresearchgate.net

| Research Finding | Biosensor Platform/Method | Organism/Enzyme Target | Reference |

| Achieved a detection limit of 4 nM for LAP enzyme using a zero potential incubation on a microchip. | Electrophoretically Mediated Microanalysis (EMMA) | Leucine (B10760876) Aminopeptidase (LAP) | researchgate.net |

| Used as a non-target substrate to identify non-specific enzymatic activities in E. coli for improved specificity. | Fluorescence-based enzymatic assay for water quality. | Escherichia coli | nih.gov |

| Employed as a substrate for leucine aminopeptidase in histochemical and colorimetric procedures. | Colorimetric and Histochemical Assays | Leucine Aminopeptidase (LAP) | sigmaaldrich.com |

| Characterized leucine aminopeptidase-like activity with an optimal pH of 7.5. | Proteolytic profile analysis using various substrates. | Aubeonymus mariaefranciscae | unirioja.es |

Utility in High-Throughput Screening Platforms for Enzyme Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid testing of thousands of compounds or enzyme variants. rsc.org this compound and its derivatives are employed as substrates in HTS assays designed to discover novel enzymes or identify potent inhibitors of specific proteases, such as leucine aminopeptidases (LAPs). nih.govucanr.edu

LAPs are implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.govucanr.edu HTS assays using substrates like this compound are crucial for screening large chemical libraries to find inhibitors. ucanr.edu However, traditional substrates, including this compound and L-leucine-p-nitroanilide, can suffer from limitations such as relatively high background hydrolysis and low sensitivity, which are not ideal for HTS. nih.govucanr.edu This has spurred the development of novel, highly sensitive fluorogenic substrates. nih.gov For example, new assays based on substituted aminopyridines as fluorescent reporters have been shown to be 20 to 100 times more sensitive than commercial assays using older substrates. nih.gov

Despite the development of newer reagents, the foundational principle demonstrated by this compound—linking enzyme activity to a detectable signal—remains central to HTS for proteases. It is also used in virtual high-throughput screening (vHTS) studies, which use computational models to predict inhibitors for targets like the leucine transporter (LeuT), a member of the same family as neurotransmitter transporters. nih.gov Furthermore, HTS assays developed for specific pathogen enzymes, like the major M17-LAP from Trypanosoma cruzi (LAPTc), are essential for discovering new anti-parasitic drugs. researchgate.net These assays are optimized for robustness and signal-to-noise ratio to be suitable for screening large compound libraries. researchgate.net

Integration into Systems Biology Approaches for Comprehensive Protease Profiling

Systems biology aims to understand the complex interactions within biological systems as a whole. In this context, comprehensive protease profiling, or "degradomics," is essential for understanding the roles of proteases in health and disease. This compound can be integrated into multi-substrate panels to create activity profiles for complex biological samples.

The proteolytic system of an organism can be intricate, involving multiple classes of proteases. unirioja.es Characterizing this system requires a battery of substrates that target different enzyme specificities. For example, in the analysis of digestive proteases in an insect pest, L-Leucine p-nitroanilide (a related substrate) was used alongside substrates for trypsin, chymotrypsin, and cathepsins to build a comprehensive proteolytic profile. unirioja.es This approach helps to understand how organisms digest proteins and can inform the development of targeted pest control strategies using protease inhibitors. unirioja.es

In more advanced applications, substrates are used to profile protease activity in specific cellular compartments or tissues. For example, studies on brain tissue have used this compound to measure and compare membrane-bound versus soluble aminopeptidase activities across different brain regions and at different stages of development and aging. researchgate.net Such studies reveal how the functional status of proteases and their endogenous substrates may change over time. researchgate.net Similarly, in the study of the skin, aminoacyl-β-naphthylamide derivatives are used to determine the substrate specificity of novel proteases involved in skin barrier function. nih.gov By testing a library of these substrates, researchers can identify the preferred substrates for an enzyme and infer its physiological role, such as the breakdown of specific proteins like filaggrin. nih.gov This type of broad specificity profiling is a key component of a systems-level understanding of protease function.

Q & A

Q. How is L-leucine beta-naphthylamide used as a substrate in enzymatic assays?

this compound is commonly employed to study peptidase or amidase activity. The hydrolysis of the β-naphthylamide group releases β-naphthylamine, which can be quantified fluorometrically or colorimetrically. For reproducibility, ensure reaction conditions (pH, temperature, and buffer composition) are standardized. Include controls such as enzyme-free reactions and competitive inhibitors (e.g., leucine or leucinol) to validate specificity .

Q. What experimental protocols are recommended for characterizing this compound purity?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or mass spectrometry to verify purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve the β-naphthylamide moiety. Always cross-reference with synthetic standards and report retention times, spectral peaks, and solvent systems in supplementary data .

Q. How can researchers optimize assay conditions when using this compound?

Conduct pilot experiments to determine:

- Optimal substrate concentration (e.g., 0.1–10 mM) via Michaelis-Menten kinetics.

- Buffer compatibility (e.g., Tris-HCl vs. phosphate buffers) and pH stability (typically 6.5–8.0).

- Temperature sensitivity (e.g., 25°C vs. 37°C). Document deviations from published protocols and validate with triplicate measurements .

Advanced Research Questions

Q. How do competitive inhibition studies with this compound resolve enzyme-substrate specificity?

Design inhibition assays with structural analogs (e.g., leucine, leucinol, or α-naphthyl acetate) to identify binding motifs. For example, Table 1 shows leucine beta-naphthylamide’s 70.6% inhibition of trans-permethrin hydrolysis at 10⁻³ M, suggesting steric or electronic interactions dominate inhibition. Use Dixon or Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Table 1 : Inhibition of trans-permethrin hydrolysis by competitive inhibitors (adapted from ).

| Compound | % Inhibition at 10⁻³ M |

|---|---|

| This compound | 70.6 ± 4.1 |

| Leucinol | 46.2 ± 5.6 |

| α-naphthyl acetate | 17.4 ± 5.9 |

Q. How should researchers address contradictions in catalytic activity reports for this compound?

Conflicting data (e.g., refuted catalysis by beef spleen cathepsin B ) require systematic validation:

- Replicate experiments under identical conditions (buffer, enzyme source, substrate purity).

- Compare kinetic parameters (Km, Vmax) across studies.

- Use inhibitors like E-64 or PMSF to rule out protease contamination. Meta-analyses of historical datasets may reveal methodological inconsistencies (e.g., substrate degradation during storage) .

Q. What strategies enhance the reproducibility of studies using this compound?

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization in supplementary files.

- Data Sharing : Deposit raw spectra, chromatograms, and kinetic datasets in public repositories.

- Collaborative Validation : Engage independent labs to cross-verify critical findings, especially in high-impact contexts like drug metabolism or pesticide resistance .

Q. How can structural modifications of this compound improve its utility in mechanistic studies?

Synthesize derivatives (e.g., fluorinated naphthylamide or D-leucine isomers) to probe stereochemical or electronic effects. For instance, N-succinyl-Phe-Gly-Leu beta-naphthylamide (CAS 117756-24-8) has been used to study cathepsin specificity. Use molecular docking simulations to predict binding affinities before experimental validation .

Methodological Considerations

- Statistical Rigor : For inhibition assays, report mean ± standard deviation (SD) from ≥3 replicates. Use ANOVA or t-tests to assess significance (p < 0.05).

- Ethical Compliance : Disclose conflicts of interest (e.g., commercial enzyme sources) and adhere to institutional guidelines for chemical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.